[4-(2-Nitrobenzyl)piperazin-1-yl](phenyl)methanone
Description
Properties
IUPAC Name |
[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(15-6-2-1-3-7-15)20-12-10-19(11-13-20)14-16-8-4-5-9-17(16)21(23)24/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZXEXUXRVRGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrobenzyl)piperazin-1-ylmethanone typically involves the reaction of substituted benzoic acid or naphthenic acid with thionyl chloride in tetrahydrofuran under reflux conditions for 4-5 hours . The resulting intermediate is then reacted with piperazine derivatives to form the final product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of 4-(2-Nitrobenzyl)piperazin-1-ylmethanone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitrobenzyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitrobenzyl alcohol or nitrobenzaldehyde.
Reduction: Formation of aminobenzyl derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an insect repellent and insecticidal agent.
Industry: Employed in the design and synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Nitrobenzyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The nitrobenzyl group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors in target organisms. The piperazine ring enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- (3,7-Dichloroquinolin-8-yl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone
- (2,3-Dimethylphenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone
- (2-Chlorophenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone
Uniqueness
4-(2-Nitrobenzyl)piperazin-1-ylmethanone stands out due to its unique combination of a nitrobenzyl group and a piperazine ring, which imparts distinct chemical and biological properties.
Biological Activity
The compound 4-(2-Nitrobenzyl)piperazin-1-ylmethanone is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Properties
The structure of 4-(2-Nitrobenzyl)piperazin-1-ylmethanone consists of a piperazine ring substituted with a nitrobenzyl group and a phenylmethanone moiety. This unique arrangement contributes to its diverse biological activities.
Piperazine derivatives are known to exhibit various mechanisms of action, including:
- Acetylcholinesterase Inhibition: Similar compounds have been reported to inhibit acetylcholinesterase, which plays a crucial role in cholinergic neurotransmission. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.
- Antimicrobial Activity: Some piperazine derivatives demonstrate antimicrobial properties, impacting the growth of bacteria and fungi. The nitro group in 4-(2-Nitrobenzyl)piperazin-1-ylmethanone may enhance its reactivity and biological efficacy .
Antimicrobial Activity
Research indicates that piperazine-based compounds can exhibit significant antimicrobial activity. For instance, studies have shown that certain piperazine derivatives possess activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 1 µg/mL to over 64 µg/mL, depending on the specific structural modifications .
Anticancer Potential
The anticancer activity of 4-(2-Nitrobenzyl)piperazin-1-ylmethanone has been explored in various studies. For example, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma). The viability reduction in Caco-2 cells was reported at approximately 39.8% compared to untreated controls, indicating promising anticancer potential .
Study 1: Acetylcholinesterase Inhibition
In a study evaluating the effects of piperazine derivatives on acetylcholinesterase activity, 4-(2-Nitrobenzyl)piperazin-1-ylmethanone was found to significantly inhibit the enzyme, leading to increased acetylcholine levels in neuronal cultures. This effect suggests potential therapeutic applications in neurodegenerative diseases characterized by cholinergic deficits.
Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various piperazine derivatives against drug-resistant bacterial strains. The results indicated that 4-(2-Nitrobenzyl)piperazin-1-ylmethanone exhibited notable activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
